molecular formula C13H15NO B13158859 3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile

Cat. No.: B13158859
M. Wt: 201.26 g/mol
InChI Key: OYCXERHTPDZLNM-UHFFFAOYSA-N
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Description

3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is an organic compound with the molecular formula C₁₃H₁₅NO It is characterized by a cyclopentyl ring substituted with a hydroxyl group and a methyl group, attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile typically involves the reaction of 1-hydroxy-2-methylcyclopentane with benzonitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, followed by nucleophilic substitution with benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), or catalytic hydrogenation.

    Substitution: Strong bases like NaH or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

    Oxidation: Formation of 3-(2-methylcyclopentyl)benzonitrile-1-one.

    Reduction: Formation of 3-(1-amino-2-methylcyclopentyl)benzonitrile.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Hydroxycyclopentyl)benzonitrile: Lacks the methyl group on the cyclopentyl ring.

    3-(1-Hydroxy-2-methylcyclohexyl)benzonitrile: Contains a cyclohexyl ring instead of a cyclopentyl ring.

    3-(1-Hydroxy-2-methylcyclopentyl)benzamide: The nitrile group is replaced by an amide group.

Uniqueness

3-(1-Hydroxy-2-methylcyclopentyl)benzonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on a substituted cyclopentyl ring

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-(1-hydroxy-2-methylcyclopentyl)benzonitrile

InChI

InChI=1S/C13H15NO/c1-10-4-3-7-13(10,15)12-6-2-5-11(8-12)9-14/h2,5-6,8,10,15H,3-4,7H2,1H3

InChI Key

OYCXERHTPDZLNM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C2=CC=CC(=C2)C#N)O

Origin of Product

United States

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